molecular formula C13H16N2O3 B12354016 Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

Cat. No.: B12354016
M. Wt: 248.28 g/mol
InChI Key: DKEBCCDSIJCPTE-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is a heterocyclic compound that belongs to the class of diazinanes This compound is characterized by a diazinane ring, which is a six-membered ring containing two nitrogen atoms The presence of an oxo group at the 4-position and a phenyl group at the 2-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the diazinane ring. The reaction conditions often include refluxing the reactants in ethanol with a few drops of concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may produce a diol.

Scientific Research Applications

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is unique due to its specific ring structure and the presence of both oxo and phenyl groups

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16)

InChI Key

DKEBCCDSIJCPTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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